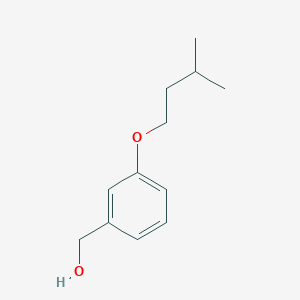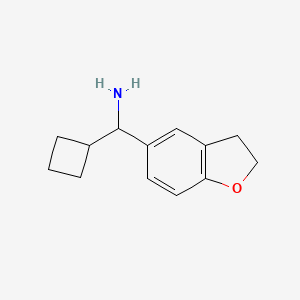
Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine is a compound that features a cyclobutyl group attached to a 2,3-dihydrobenzofuran ring, with a methanamine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . Subsequent functionalization steps introduce the cyclobutyl and methanamine groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for nucleophilic substitution often involve the use of bases such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the methanamine position .
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.
Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the development of drugs targeting specific pathways or receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine exerts its effects depends on its interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context of its application, such as its use in medicinal chemistry or materials science .
Comparaison Avec Des Composés Similaires
Benzofuran Derivatives: Compounds such as psoralen and angelicin share the benzofuran core and have been used in the treatment of skin diseases like cancer and psoriasis.
Cyclobutyl Derivatives: Other cyclobutyl-containing compounds may exhibit similar reactivity and properties, making them useful for comparative studies.
Uniqueness: Cyclobutyl(2,3-dihydrobenzofuran-5-yl)methanamine is unique due to the combination of the cyclobutyl group with the 2,3-dihydrobenzofuran ring and methanamine substituent. This unique structure may confer distinct reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
cyclobutyl(2,3-dihydro-1-benzofuran-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c14-13(9-2-1-3-9)11-4-5-12-10(8-11)6-7-15-12/h4-5,8-9,13H,1-3,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZKTWVRPLBZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC3=C(C=C2)OCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
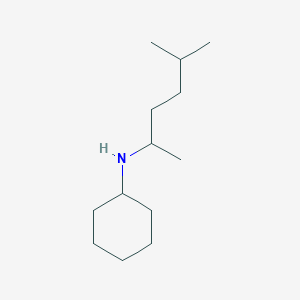
![N-[(3,4-Difluorophenyl)methyl]propan-2-amine](/img/structure/B7808852.png)
![[1-(3-Chloro-phenyl)-ethyl]-isopropyl-amine](/img/structure/B7808854.png)
![Methyl 4-{[(2-methylpropyl)amino]methyl}benzoate](/img/structure/B7808862.png)
![(Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B7808863.png)
amine](/img/structure/B7808869.png)
![Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B7808876.png)
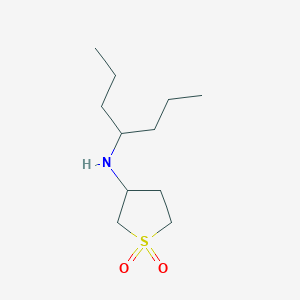
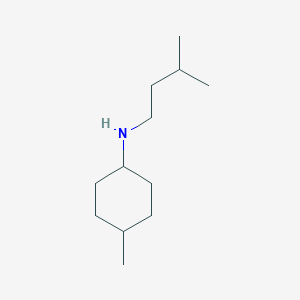
![(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B7808904.png)
![1-[4-(Methylthio)phenyl]ethanol](/img/structure/B7808933.png)
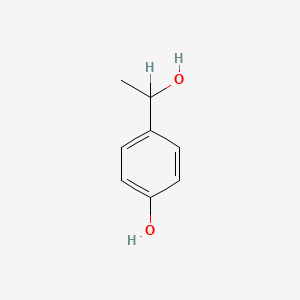
![Acetic acid, 2-[3-(hydroxymethyl)phenoxy]-, methyl ester](/img/structure/B7808939.png)
